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Compound of Interest

Compound Name: Crotonophenone

Cat. No.: B1361547 Get Quote

Introduction: Crotonophenone, systematically known as (E)-1-phenylbut-2-en-1-one, is an

α,β-unsaturated ketone with significant applications in organic synthesis and as a building block

for more complex molecules. Its chemical reactivity and properties are directly related to its

molecular structure. A thorough understanding of its spectroscopic characteristics is paramount

for researchers, scientists, and drug development professionals for identification, purity

assessment, and structural elucidation. This guide provides an in-depth overview of the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for

crotonophenone, complete with detailed experimental protocols and a workflow for

spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for crotonophenone.

Table 1: ¹H NMR Spectroscopic Data for
Crotonophenone
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

1.96 dd 6.9, 1.7 3 -CH₃

6.89 dq 15.3, 1.7 1 =CH-CO

7.11 dq 15.3, 6.9 1 =CH-CH₃

7.40 - 7.58 m - 3 Phenyl H (m, p)

7.92 - 7.98 m - 2 Phenyl H (o)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for
Crotonophenone

Chemical Shift (δ) ppm Assignment

18.6 -CH₃

128.5 Phenyl CH (o)

128.6 Phenyl CH (m)

130.2 =CH-CO

132.8 Phenyl CH (p)

138.0 Phenyl C (ipso)

145.4 =CH-CH₃

190.6 C=O

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data for
Crotonophenone
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Wavenumber (cm⁻¹) Intensity Assignment

3061 Weak C-H Stretch (Aromatic)

2924 Weak C-H Stretch (Aliphatic)

1664 Strong
C=O Stretch (Conjugated

Ketone)

1618 Strong C=C Stretch (Alkenyl)

1598 Medium C=C Stretch (Aromatic)

1448 Medium C-H Bend (Aliphatic)

1298 Strong C-CO-C Stretch and Bend

970 Strong
=C-H Bend (Out-of-plane,

trans)

756, 692 Strong
C-H Bend (Out-of-plane,

Monosubstituted Benzene)

Sample Phase: Liquid Film.

Table 4: Mass Spectrometry (MS) Data for
Crotonophenone

m/z Relative Intensity (%) Proposed Fragment Ion

146 35 [M]⁺ (Molecular Ion)

131 15 [M - CH₃]⁺

105 100
[C₆H₅CO]⁺ (Benzoyl cation) -

Base Peak

77 50 [C₆H₅]⁺ (Phenyl cation)

51 25 [C₄H₃]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of crotonophenone is accurately weighed and dissolved in

about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (0 ppm).

The solution is transferred into a 5 mm NMR tube.

Instrument Setup:

The NMR spectrometer is set to the appropriate frequency for ¹H (e.g., 400 MHz) and ¹³C

(e.g., 100 MHz) nuclei.

The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to

achieve homogeneity.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to

achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to

single lines for each unique carbon atom. A longer acquisition time or a higher sample

concentration is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

As crotonophenone is a liquid at room temperature, the spectrum is acquired using a

neat liquid film.
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A drop of the sample is placed on the surface of one salt plate (e.g., NaCl or KBr).

A second salt plate is carefully placed on top to create a thin, uniform liquid film between

the plates.

Instrument Setup:

An FT-IR spectrometer is used, and a background spectrum of the clean, empty salt plates

is recorded. This background is automatically subtracted from the sample spectrum.

The spectral range is typically set from 4000 to 400 cm⁻¹.

Data Acquisition:

The prepared salt plates with the sample are placed in the spectrometer's sample holder.

The spectrum is acquired by co-adding multiple scans (e.g., 16 or 32) to improve the

signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

A small amount of the liquid crotonophenone sample is introduced into the mass

spectrometer, often via a direct insertion probe or after separation by gas chromatography

(GC).

The sample is vaporized in the ion source under high vacuum.

Ionization:

The gaseous sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).

This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into

smaller, characteristic charged particles.[1]

Mass Analysis and Detection:
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The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating a mass spectrum that plots

relative intensity versus m/z.[2]

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound like crotonophenone.
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Caption: Workflow for Spectroscopic Analysis of Crotonophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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